

# Crystal Structure of Isonicotinic Acid: A Technical Overview

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## Compound of Interest

Compound Name: *Isonicotinic acid N-oxide*

Cat. No.: B076485

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For the attention of: Researchers, scientists, and drug development professionals.

Preamble: An exhaustive search of scientific literature and crystallographic databases did not yield a publicly available, complete single-crystal X-ray diffraction study for **isonicotinic acid N-oxide**. Consequently, this guide presents a detailed analysis of the crystal structure of the closely related and structurally significant parent compound, isonicotinic acid, as a proxy. The methodologies and data presentation herein serve as a comprehensive example of the crystallographic analysis pertinent to this class of compounds.

## Introduction

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a pyridine derivative with a carboxylic acid group at the 4-position. It is an isomer of nicotinic acid (vitamin B3) and picolinic acid. Isonicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development, forming the backbone of several pharmaceutical compounds.

Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility and stability, which are critical parameters in drug formulation and development. This technical guide provides a detailed overview of the crystal structure of isonicotinic acid, based on single-crystal X-ray diffraction data.

## Molecular and Crystal Structure

The crystal structure of isonicotinic acid reveals a planar molecule with the carboxylic acid group lying in the plane of the pyridine ring. The crystal packing is dominated by strong

intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming centrosymmetric dimers. These dimers are further organized into a three-dimensional network through weaker C-H…O interactions.

## Crystallographic Data

The following table summarizes the key crystallographic data for isonicotinic acid.

Parameter	Value
Chemical Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>
Formula Weight	123.11 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	7.177(2)
b (Å)	11.673(3)
c (Å)	7.228(2)
α (°)	90
β (°)	113.51(3)
γ (°)	90
Volume (Å <sup>3</sup> )	555.0(3)
Z	4
Density (calculated)	1.472 g/cm <sup>3</sup>
Absorption Coefficient (μ)	0.11 mm <sup>-1</sup>
F(000)	256

## Selected Bond Lengths and Angles

The intramolecular geometry of isonicotinic acid is presented below.

Bond	Length (Å)	Angle	Angle (°)
C1-C2	1.389(2)	C6-C1-C2	119.3(1)
C2-C3	1.387(2)	C1-C2-C3	119.5(1)
C3-N1	1.339(2)	C2-C3-N1	123.6(1)
N1-C4	1.338(2)	C3-N1-C4	117.4(1)
C4-C5	1.390(2)	N1-C4-C5	123.5(1)
C5-C6	1.382(2)	C4-C5-C6	119.4(1)
C1-C6	1.512(2)	C5-C6-C1	116.7(1)
C6-O1	1.209(2)	O1-C6-O2	123.1(1)
C6-O2	1.314(2)	O1-C6-C1	120.8(1)
O2-C6-C1	116.1(1)		

## Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a representative methodology for the determination of the crystal structure of isonicotinic acid.

**3.1. Crystal Growth:** Single crystals of isonicotinic acid suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in ethanol at room temperature.

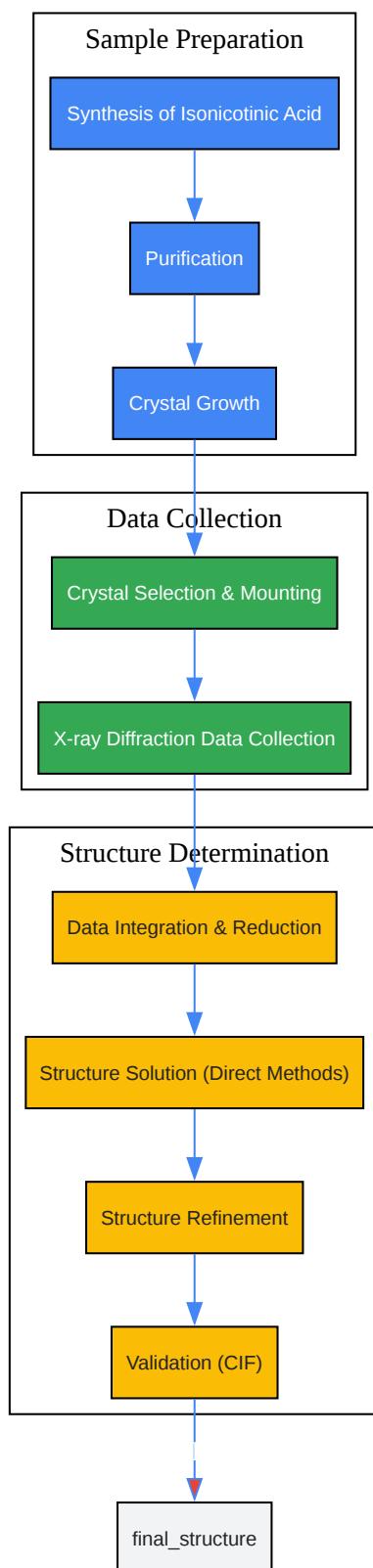
**3.2. Data Collection:** A colorless, prismatic crystal of suitable dimensions was mounted on a glass fiber. X-ray diffraction data were collected on a Bruker APEX II CCD area-detector diffractometer using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 296(2) K. A series of  $\omega$  and  $\varphi$  scans were performed to cover a large portion of the reciprocal space.

**3.3. Structure Solution and Refinement:** The collected data were processed using the SAINT software package for integration of the diffraction spots. The structure was solved by direct methods using SHELXS and refined by full-matrix least-squares on  $F^2$  using SHELXL. All non-

hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.



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